molecular formula C9H15N3O2 B1239873 (2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one

(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one

Cat. No.: B1239873
M. Wt: 197.23 g/mol
InChI Key: PVDZDTVFUVTTDU-YFKPBYRVSA-N
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Description

2-L-alanyl-5-tert-butyl-1,3,4-oxadiazole is a member of 1,3,4-oxadiazoles. It is functionally related to a L-alanine.

Scientific Research Applications

Synthesis and Characterization

  • Novel bioactive 1,2,4-oxadiazole natural product analogs, including those with 1,3,4-oxadiazole rings, have been synthesized for their potential antitumor activity. These compounds showed significant in vitro activity against a panel of cell lines (Maftei et al., 2013).
  • A study on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives highlighted their potential for industrial applications, revealing their good thermal stability and potential use in photoelectronic devices (Shafi et al., 2021).

Antioxidant Activity

  • Research into 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties showed significant antioxidant properties. Some compounds demonstrated notable free-radical scavenging ability in assays (Shakir et al., 2014).

Potential Pesticides

  • Certain 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles, synthesized for potential use as pesticides, showed antibacterial and antifungal activities, suggesting their use in agricultural applications (Khan & Rastogi, 1990).

Enzymatic Studies

  • The study of the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor with a 1,3,4-oxadiazole ring revealed important insights into its metabolic pathways, including hydroxylation and carbonyl reduction (Yoo et al., 2008).

One-Pot Synthesis Method

  • A scalable and environmentally friendly one-pot method for synthesizing 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates was developed, offering potential advancements in the field of synthetic chemistry (Ilangovan et al., 2015).

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-2-amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)propan-1-one

InChI

InChI=1S/C9H15N3O2/c1-5(10)6(13)7-11-12-8(14-7)9(2,3)4/h5H,10H2,1-4H3/t5-/m0/s1

InChI Key

PVDZDTVFUVTTDU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)C1=NN=C(O1)C(C)(C)C)N

SMILES

CC(C(=O)C1=NN=C(O1)C(C)(C)C)N

Canonical SMILES

CC(C(=O)C1=NN=C(O1)C(C)(C)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
Reactant of Route 2
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
Reactant of Route 3
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
Reactant of Route 4
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
Reactant of Route 5
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
Reactant of Route 6
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one

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